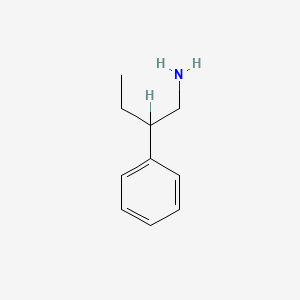

2-苯基丁-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenylbutan-1-amine, also known as α-ethylphenethylamine or Butanphenamine , is a stimulant drug of the phenethylamine class . It is a higher homologue of amphetamine, differing from amphetamine’s molecular structure only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .

Synthesis Analysis

The synthesis of 2-Phenylbutan-1-amine involves the oxidation of organic halides with N-methylmorpholine N-oxide (NMO), followed by direct reductive amination with amines using sodium borohydride and montmorillonite K-10 catalyst as the reducing system .Molecular Structure Analysis

The empirical formula of 2-Phenylbutan-1-amine is C10H15N . The molecular weight is 149.23 . The SMILES string is CCC(CN)c1ccccc1 .科学研究应用

合成和中间体应用

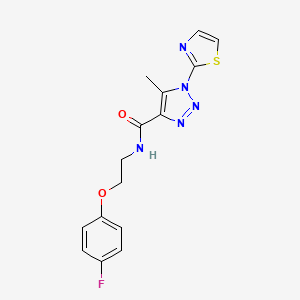

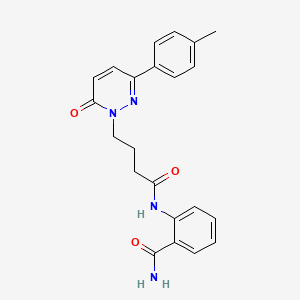

2-苯基丁-1-胺作为各种生物活性分子的合成中间体。它用于制备取代的苯并三唑、氨基噻唑和喹啉衍生物,后者是一种神经激肽3拮抗剂。该化合物以其手性形式也可用作拆分剂。已经开发出从正丁基苯生产 1-氨基-1-苯基丁烷(一种密切的衍生物)的创新合成路线,突出了其工业相关性 (Nagarapu, Apuri, Gaddam, & Bantu, 2009)。

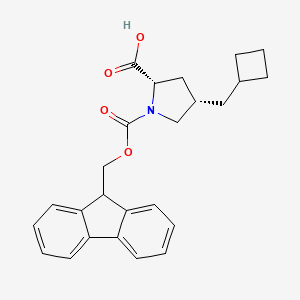

动力学拆分和对映选择性

该化合物已在动力学拆分的背景下进行了研究。例如,(±)-1-苯基丁-1-醇通过使用 1-苯基乙胺的 CALB 催化的氨解得到拆分,对映体比值因所用胺的不同而有显着差异。这强调了该化合物在化学反应中实现高对映选择性中的作用 (García-Urdiales, Rebolledo, & Gotor, 2001)。

催化拆分

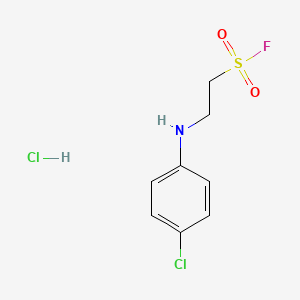

在另一项研究中,南极假丝酵母脂肪酶 B (CAL-B) 用于外消旋胺的对映选择性乙酰化,包括 2-苯基丁-1-胺的衍生物 4-苯基丁-2-胺。该过程实现了高收率和对映体过量,证明了其在药物应用中的潜力 (González‐Sabín, Gotor, & Rebolledo, 2002)。

化学和物理表征

2-苯基丁-1-胺衍生物的化学和物理表征也是研究的主题。例如,进行了衍生自相关化合物反应的亚胺席夫碱的制备、表征和晶体结构分析,有助于更深入地了解这些化学品的性质 (Jeseentharani, Selvakumar, Dayalan, Varghese, & Nagaraja, 2010)。

在生物化学和药物化学中的应用

该化合物已在生物化学和药物化学中得到应用,例如在使用胺转氨酶不对称合成手性卤代胺。这展示了其在生产具有潜在药物应用的化合物中的效用 (Dawood, de Souza, & Bornscheuer, 2018)。

抗惊厥剂的合成

从相关化合物合成了 N-(取代苯并噻唑-2-基)酰胺衍生物,并评估了它们的抗惊厥和神经保护作用。这突出了 2-苯基丁-1-胺衍生物在新治疗剂开发中的作用 (Hassan, Khan, & Amir, 2012)。

作用机制

Target of Action

2-Phenylbutan-1-amine is a type of phenylbutylamine, a class of organic compounds that contain a phenylbutylamine moiety Similar compounds have been shown to interact with enzymes such as trypsin-1 .

Mode of Action

Phenylbutylamines may interact with their targets through various mechanisms, potentially influencing the activity of the target enzymes

Biochemical Pathways

Related compounds, such as polyamines, are known to be involved in biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification . These mechanisms regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .

Pharmacokinetics

The molecular weight of 2-phenylbutan-1-amine is 14923 , which may influence its absorption and distribution

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylbutan-1-amine. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium

安全和危害

未来方向

生化分析

Biochemical Properties

2-Phenylbutan-1-amine is known to interact with various enzymes and proteins. It is structurally similar to amphetamine, differing only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group . This structural similarity suggests that 2-Phenylbutan-1-amine may interact with similar biomolecules as amphetamines, potentially influencing neurotransmitter systems

Cellular Effects

Given its structural similarity to amphetamines, it may influence cell function by interacting with neurotransmitter systems . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through further experimental studies.

属性

IUPAC Name |

2-phenylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWALTDUYKDGRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)